molecular formula C24H26N2O5S B7694493 3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide

3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide

Cat. No.: B7694493
M. Wt: 454.5 g/mol
InChI Key: SWFZHHPTQIMIFZ-UHFFFAOYSA-N
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Description

3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide is a complex organic compound that belongs to the class of sulfamoyl benzamides This compound is characterized by the presence of a benzylsulfamoyl group, a methoxy group, and a phenylethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Mechanism of Action

The mechanism of action of 3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes. For example, it acts as a selective inhibitor of h-NTPDases, which are ectonucleotidases involved in the hydrolysis of nucleoside triphosphates and diphosphates . The compound binds to the active site of the enzyme, blocking its activity and thereby modulating various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit h-NTPDases makes it a valuable compound for research in enzyme inhibition and therapeutic applications .

Properties

IUPAC Name

3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-30-21-11-8-18(9-12-21)14-15-25-24(27)20-10-13-22(31-2)23(16-20)32(28,29)26-17-19-6-4-3-5-7-19/h3-13,16,26H,14-15,17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFZHHPTQIMIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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